molecular formula C28H26N2O5 B2647563 2-(3-benzoyl-6-ethyl-4-oxo-1,4-dihydroquinolin-1-yl)-N-(3,5-dimethoxyphenyl)acetamide CAS No. 897759-11-4

2-(3-benzoyl-6-ethyl-4-oxo-1,4-dihydroquinolin-1-yl)-N-(3,5-dimethoxyphenyl)acetamide

Cat. No.: B2647563
CAS No.: 897759-11-4
M. Wt: 470.525
InChI Key: ZXPSEHKQFJVWMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-(3-benzoyl-6-ethyl-4-oxo-1,4-dihydroquinolin-1-yl)-N-(3,5-dimethoxyphenyl)acetamide is a quinoline derivative featuring a 1,4-dihydroquinolin core substituted with a benzoyl group at position 3, an ethyl group at position 6, and a 4-oxo moiety. The acetamide side chain is linked to an N-(3,5-dimethoxyphenyl) group, which introduces aromatic methoxy substituents.

Properties

IUPAC Name

2-(3-benzoyl-6-ethyl-4-oxoquinolin-1-yl)-N-(3,5-dimethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H26N2O5/c1-4-18-10-11-25-23(12-18)28(33)24(27(32)19-8-6-5-7-9-19)16-30(25)17-26(31)29-20-13-21(34-2)15-22(14-20)35-3/h5-16H,4,17H2,1-3H3,(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXPSEHKQFJVWMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1)N(C=C(C2=O)C(=O)C3=CC=CC=C3)CC(=O)NC4=CC(=CC(=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H26N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(3-benzoyl-6-ethyl-4-oxo-1,4-dihydroquinolin-1-yl)-N-(3,5-dimethoxyphenyl)acetamide is a synthetic organic molecule belonging to the class of quinoline derivatives. Its unique structural features suggest significant potential for various biological activities, including anti-inflammatory and antimicrobial effects. This article aims to explore its synthesis, biological activities, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of the compound is C28H28N2O5C_{28}H_{28}N_{2}O_{5}, with a molecular weight of approximately 468.509 g/mol. The structure comprises a quinoline moiety linked to a benzamide group, which is known for its diverse biological activities.

PropertyValue
Molecular FormulaC28H28N2O5
Molecular Weight468.509 g/mol
Structural FeaturesQuinoline, Benzamide

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Preparation of the Quinoline Core : Starting materials such as benzoyl chloride and ethyl-substituted quinolines are used.
  • Introduction of Functional Groups : The acetamide group is introduced in subsequent steps using specific reagents.
  • Purification : Techniques like recrystallization or chromatography are employed to isolate the desired product with high purity.

Anti-inflammatory Activity

Research indicates that compounds similar to this compound exhibit significant anti-inflammatory properties. These compounds may inhibit enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX), leading to reduced production of pro-inflammatory mediators.

Antimicrobial Activity

Studies have shown that quinoline derivatives possess antimicrobial properties against various pathogens. The specific compound has been evaluated for its effectiveness against bacterial strains and fungi, demonstrating promising results in inhibiting their growth.

The mechanism of action involves interactions with specific biological targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory responses or microbial metabolism.
  • Receptor Binding : It may bind to receptors that modulate cellular responses, influencing pathways related to inflammation and infection.

Case Studies

  • Anti-inflammatory Effects : A study conducted by Alagarsamy et al. (2015) explored the anti-inflammatory effects of similar quinoline derivatives in animal models, showing significant reduction in edema and pain responses.
  • Antimicrobial Efficacy : Research published in PubMed demonstrated that related compounds exhibited potent activity against resistant strains of bacteria, suggesting potential for development as new antibiotics.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The target compound shares structural similarities with two analogs (Table 1):

Table 1: Comparative Analysis of Structural Features
Compound Name CAS Number Core Structure Key Substituents Molecular Formula Molecular Weight (g/mol)
2-(3-benzoyl-6-ethyl-4-oxo-1,4-dihydroquinolin-1-yl)-N-(3,5-dimethoxyphenyl)acetamide (Target) Not provided 1,4-Dihydroquinolin 3-Benzoyl, 6-ethyl, 4-oxo, N-(3,5-dimethoxyphenyl)acetamide Not provided Not provided
N-(3,5-dimethoxyphenyl)-2-[8-(4-ethoxybenzoyl)-9-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl]acetamide 866345-30-4 Dioxinoquinolin 8-(4-Ethoxybenzoyl), 9-oxo, fused dioxane ring, N-(3,5-dimethoxyphenyl)acetamide Not provided Not provided
6-(2,3-Dihydro-1,4-benzodioxin-5-yl)-N-[3-[(dimethylamino)methyl]phenyl]-2-methoxy-pyridin-3-amine 2306268-61-9 Pyridine Benzodioxin, 2-methoxy, N-(dimethylaminomethylphenyl) C23H25N3O3 391.46
Key Observations:

Core Heterocycle: The target compound and the dioxinoquinolin analog both utilize a quinolin-derived core, whereas the pyridine-based compound employs a simpler heterocycle.

Substituent Profiles: The target compound and the dioxinoquinolin analog share the N-(3,5-dimethoxyphenyl)acetamide group, which may confer similar binding affinities to hydrophobic pockets in biological targets. However, the target substitutes position 3 with benzoyl (electron-withdrawing) versus the dioxinoquinolin analog’s 4-ethoxybenzoyl (electron-donating ethoxy group) .

Molecular Weight and Lipophilicity: The pyridine-based compound has a molecular weight of 391.46 g/mol, while the target and dioxinoquinolin analog are likely heavier due to their extended quinolin cores and substituents. The ethyl and benzoyl groups in the target may increase lipophilicity compared to the ethoxybenzoyl and dioxane moieties in .

Hypothetical Pharmacological Implications

  • Target Compound : The 3-benzoyl and 6-ethyl groups may enhance membrane permeability, while the 3,5-dimethoxyphenyl acetamide could target aromatic-rich binding sites (e.g., kinases or GPCRs).
  • Dioxinoquinolin Analog : The fused dioxane ring might improve metabolic stability, and the 4-ethoxybenzoyl group could modulate electron density for optimized receptor interactions.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.